molecular formula C19H13FN2O B10999451 7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one

7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B10999451
M. Wt: 304.3 g/mol
InChI Key: SGGDGPWWXSMWHF-UHFFFAOYSA-N
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Description

7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of a fluorine atom and a naphthalen-2-ylmethyl group in the structure of this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and 2-naphthaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 2-aminobenzonitrile with 2-naphthaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to form the quinazolinone core structure.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), reflux conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.

    Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes involved in disease pathways.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as kinases or proteases.

    Interacting with DNA: Binding to DNA and interfering with DNA replication or transcription processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist of specific receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of fluorine.

    7-bromo-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one: Similar structure with a bromine atom instead of fluorine.

    7-methyl-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4(3H)-one can enhance its chemical stability, lipophilicity, and biological activity compared to its analogs with different substituents. Fluorine atoms are known to influence the pharmacokinetic properties of compounds, making them more suitable for drug development.

Properties

Molecular Formula

C19H13FN2O

Molecular Weight

304.3 g/mol

IUPAC Name

7-fluoro-3-(naphthalen-2-ylmethyl)quinazolin-4-one

InChI

InChI=1S/C19H13FN2O/c20-16-7-8-17-18(10-16)21-12-22(19(17)23)11-13-5-6-14-3-1-2-4-15(14)9-13/h1-10,12H,11H2

InChI Key

SGGDGPWWXSMWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C=NC4=C(C3=O)C=CC(=C4)F

Origin of Product

United States

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